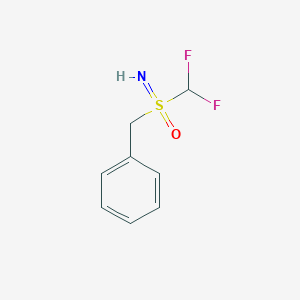

Benzyl(difluoromethyl)imino-lambda6-sulfanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

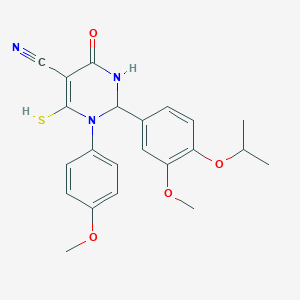

Benzyl(difluoromethyl)imino-lambda6-sulfanone is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a benzyl group, a difluoromethyl group, and an imino-oxo-lambda6-sulfane moiety, making it a versatile molecule for various chemical reactions and applications.

Applications De Recherche Scientifique

Corrosion Inhibition

Schiff bases, which share a similar sulfanylphenyl imino structure, have been investigated for their role in protecting metals against corrosion, particularly in acidic environments. These compounds exhibit significant inhibition on the corrosion of mild steel in hydrochloric acid, acting as mixed inhibitors that affect both cathodic and anodic corrosion currents. The adsorption of these inhibitors on the metal surface follows the Langmuir adsorption isotherm, with calculated thermodynamic parameters suggesting strong adsorption properties (Behpour et al., 2009).

Catalysis and Organic Synthesis

The imination of sulfoxides, including those substituted with benzyl and other alkyl groups, has been effectively catalyzed by Iron(II) triflate. This process allows for the efficient creation of sulfoximines and sulfilimines, demonstrating the catalyst's robustness and the reaction's applicability in synthesizing sulfur-containing organic compounds (Mancheño et al., 2009).

Molecular Electronics

Molecules such as benzene-1,4-dithiol, which resemble the sulfanyl imino structure, have been used to form gold-sulfur-aryl-sulfur-gold junctions, facilitating the direct observation of charge transport at the molecular level. This research represents a foundational step in molecular-scale electronics, showing how molecular junctions can exhibit quantifiable conductance properties (Reed et al., 1997).

Drug Development and Biological Studies

Compounds with sulfanyl and imino functionalities are explored for their biological activities and potential in drug development. For example, studies have examined the effects of sulfane sulfur content in benzyl polysulfides on cellular processes such as hydrogen sulfide (H2S) release and cell proliferation. These investigations into H2S signaling pathways highlight the importance of oxidized sulfur species and provide insights into the biochemical effects of sulfur-containing compounds (Bolton et al., 2019).

Fluorescence Probing and Bioimaging

The development of fluorescent probes based on sulfur-mediated reactions for detecting sulfane sulfur species in biological systems exemplifies the application of sulfur-containing compounds in bioimaging. These probes have shown high selectivity and sensitivity, enabling the study of persulfide, polysulfide, and elemental sulfur within living cells (Chen et al., 2013).

Orientations Futures

The field of difluoromethylation has seen significant advances in recent years . The development of new methodologies for the synthesis of fluorinated molecules is an exciting area of research . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of benzyl sulfides using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the CF2H group to the benzyl sulfide substrate .

Industrial Production Methods

Industrial production of Benzyl(difluoromethyl)imino-lambda6-sulfanone may involve large-scale difluoromethylation processes using efficient and scalable methods. These methods often utilize metal-based catalysts and optimized reaction conditions to achieve high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl(difluoromethyl)imino-lambda6-sulfanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imino-oxo moiety to amines or other reduced forms.

Substitution: The benzyl group can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation

Propriétés

IUPAC Name |

benzyl-(difluoromethyl)-imino-oxo-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NOS/c9-8(10)13(11,12)6-7-4-2-1-3-5-7/h1-5,8,11H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBFKUPKGBMNFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=N)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-benzyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2863103.png)

![2-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2863110.png)

![tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate](/img/no-structure.png)

![Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate](/img/structure/B2863112.png)

![5,7-dimethyl-9-(2-methylbenzyl)-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2863113.png)

![3-((3-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2863115.png)

![Methyl 2-chloro-5-[(chloroacetyl)amino]benzoate](/img/structure/B2863119.png)

![N-[2-(2-Oxopyridin-1-yl)-1-phenylethyl]but-2-ynamide](/img/structure/B2863120.png)

![5-bromo-2-chloro-N-[4-methyl-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2863122.png)